
Katacine
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Overview
Description
Katacine is a novel ligand of CLEC-2, a platelet receptor involved in thromboinflammation. This compound has been identified as a platelet agonist, inducing platelet aggregation and CLEC-2 phosphorylation via Syk and Src kinases .
Preparation Methods
Katacine is synthesized through the extraction of proanthocyanidins from the polygonaceae family of plants . The specific synthetic routes and reaction conditions for the preparation of this compound are not extensively detailed in the literature. it is known that proanthocyanidins can be extracted using solvents such as ethanol or methanol, followed by purification processes like chromatography .
Chemical Reactions Analysis
Katacine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Katacine, a mixture of proanthocyanidin polymers, has been identified as a novel ligand for CLEC-2, a platelet receptor involved in thromboinflammation . Research indicates this compound's potential applications in scientific research, particularly in understanding platelet activation and thrombus formation .
Scientific Research Applications
CLEC-2 Interaction Studies this compound serves as a valuable tool for studying the interaction between CLEC-2 and its ligands . CLEC-2 is a promising target for developing novel antiplatelet agents because of its minor role during hemostasis and significant impact on thrombus formation .
Platelet Activation and Aggregation this compound induces platelet aggregation and CLEC-2 phosphorylation via Syk and Src kinases . Studies using light transmission aggregometry have demonstrated that this compound stimulates rapid platelet aggregation . This makes it useful for investigating platelet activation pathways.
- Researchers have observed maximal platelet aggregation at this compound concentrations of 10 and 30 μM .
- Pretreatment with Syk inhibitor PRT-060318 and Src inhibitor PP2 completely blocked platelet aggregation induced by this compound, suggesting that activation is mediated through Src and Syk tyrosine kinases .
- The anti-CLEC-2 monoclonal antibody fragment AYP1 F(ab)′2 partially reduced aggregation, indicating that activation is partially mediated by CLEC-2 .
High-Throughput Screening Assays this compound was identified through a high-throughput screening (HTS) assay designed to recapitulate the podoplanin–CLEC-2 interaction . This demonstrates the utility of this compound in developing and validating HTS assays for identifying novel CLEC-2 ligands .
- This compound was found to activate platelets, making it the first exogenous small-molecule agonist identified through such screening .
Phosphorylation Studies this compound stimulates phosphorylation of Syk Y525/526 and LAT Y200, similar to rhodocytin, a known platelet agonist . It also induces a marked increase in phosphorylation levels of CLEC-2 .
- Studies involving western blotting have shown that this compound does not stimulate phosphorylation of the FcR γ-chain, indicating specificity for CLEC-2-mediated signaling pathways .
Molecular Binding Site Prediction Autodock Vina software has been used to predict the molecular binding site of this compound on CLEC-2 . This computational approach aids in understanding the structural aspects of this compound-CLEC-2 interaction .
Methods of Study
- ALPHA Screen Technology ALPHA screen technology has been used for the development of a high-throughput screening (HTS) assay recapitulating the podoplanin–CLEC-2 interaction .
- Light Transmission Aggregometry Light transmission aggregometry was used to evaluate platelet aggregation .
- Immunoprecipitation and Western Blot Immunoprecipitation and western blot were used to evaluate direct phosphorylation of CLEC-2 and downstream protein phosphorylation .
- Autodock Vina Software Autodock vina software was used to predict the molecular binding site of this compound .
- Mass Spectrometry Mass spectrometry was used to determine the polymeric nature of the ligand .
Additional Potential Applications
Mechanism of Action
Comparison with Similar Compounds
Katacine is unique among proanthocyanidins due to its specific interaction with the CLEC-2 receptor. Similar compounds include other proanthocyanidins and ligands of CLEC-2, such as:
Podoplanin: An endogenous ligand of CLEC-2 involved in various physiological processes.
Hemin: Another endogenous ligand of CLEC-2 formed following hemolysis from red blood cells.
Rhodocytin: An exogenous ligand of CLEC-2 that has contributed to understanding the role of this receptor.
This compound’s ability to act as a platelet agonist and its unique polymeric structure distinguish it from these similar compounds .
Properties
Molecular Formula |
C45H38O21 |
---|---|
Molecular Weight |
914.8 g/mol |
IUPAC Name |
(2R,3R,4S)-2-(3,4,5-trihydroxyphenyl)-4-[(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O21/c46-15-7-18(48)30-29(8-15)64-42(13-3-24(54)37(60)25(55)4-13)39(62)34(30)32-20(50)11-21(51)33-35(40(63)43(66-45(32)33)14-5-26(56)38(61)27(57)6-14)31-19(49)10-17(47)16-9-28(58)41(65-44(16)31)12-1-22(52)36(59)23(53)2-12/h1-8,10-11,28,34-35,39-43,46-63H,9H2/t28-,34-,35+,39-,40-,41-,42-,43-/m1/s1 |
InChI Key |
NVTLDVSBUJGIAD-GHFVFVICSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)O)O)O)C9=CC(=C(C(=C9)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)O)O)O)C9=CC(=C(C(=C9)O)O)O)O |
Origin of Product |
United States |
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